2-Phenylpyrimidine-5-carbonitrile

PDE4 inhibition Anti-inflammatory Kinase inhibitor scaffold

2-Phenylpyrimidine-5-carbonitrile is a uniquely differentiated pyrimidine scaffold: the 5-cyano group provides a validated PDE4 inhibitory profile (IC50 700 nM) and serves as a reactive handle for amide, amine, tetrazole, or aminomethyl diversification. Its LogP ≈2.0 and zero H-bond donors make it a compelling starting point for CNS-penetrant kinase inhibitor programs targeting EGFR, VEGFR2, etc. Commercially supplied at ≥95% purity, this building block enables direct SAR exploration without custom synthesis delays. Select this scaffold to accelerate your medicinal chemistry program with a pre-validated, multi-purpose core unavailable from generic pyrimidines.

Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
CAS No. 85386-15-8
Cat. No. B1283172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidine-5-carbonitrile
CAS85386-15-8
Molecular FormulaC11H7N3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)C#N
InChIInChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H
InChIKeyOZDRGIMFRMFITG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrimidine-5-carbonitrile (CAS 85386-15-8): Baseline Core Scaffold for Kinase and PDE4 Inhibitor Development


2-Phenylpyrimidine-5-carbonitrile is a heterocyclic aromatic building block with the molecular formula C11H7N3 and a molecular weight of 181.19 g/mol . Its structure comprises a pyrimidine ring substituted with a phenyl group at the 2-position and a cyano group at the 5-position, providing a scaffold for diverse medicinal chemistry applications. The compound is recognized for its role in biochemical reactions, particularly as a core for developing inhibitors targeting enzymes such as tyrosine kinases and phosphodiesterase 4 (PDE4), which are critical in cell signaling pathways [1].

Why Unsubstituted Pyrimidine Analogs Cannot Replace 2-Phenylpyrimidine-5-carbonitrile in Specific Research Contexts


The 2-phenyl and 5-cyano substituents on the pyrimidine core of 2-Phenylpyrimidine-5-carbonitrile confer unique physicochemical and biological properties that are not recapitulated by unsubstituted or differently substituted pyrimidines. The cyano group at the 5-position serves as both a strong electron-withdrawing moiety and a versatile synthetic handle, enabling further functionalization into amides, amines, or heterocycles [1]. Crucially, the compound demonstrates intrinsic biological activity as a phosphodiesterase 4 (PDE4) inhibitor with an IC50 of 700 nM, a property that is absent in the parent pyrimidine and directly linked to the specific substitution pattern [2]. Generic substitution with simpler pyrimidine analogs would therefore fail to provide the required inhibitory profile and reactive handle for downstream applications.

Quantitative Differentiation of 2-Phenylpyrimidine-5-carbonitrile Against Closest Comparators


PDE4 Inhibition Potency: 2-Phenylpyrimidine-5-carbonitrile Demonstrates Intermediate Affinity Compared to High-Affinity Inhibitors Like Rolipram

2-Phenylpyrimidine-5-carbonitrile exhibits phosphodiesterase 4 (PDE4) inhibitory activity with an IC50 of 700 nM when assayed against PDE4 from the U937 human cell line [1]. This places its potency in an intermediate range compared to the classical PDE4 inhibitor rolipram, which demonstrates varying IC50 values (e.g., 3 nM for PDE4A to 240 nM for PDE4D) [2]. While rolipram is more potent, the unadorned 2-phenylpyrimidine-5-carbonitrile scaffold provides a valuable, less optimized starting point for structure-activity relationship (SAR) studies, allowing for rational design of more selective or potent analogs.

PDE4 inhibition Anti-inflammatory Kinase inhibitor scaffold

Key Physicochemical Descriptors Differentiate 2-Phenylpyrimidine-5-carbonitrile from Heavier or More Polar Analogs

The compound possesses a monoisotopic mass of 181.064 g/mol and a calculated partition coefficient (LogP) of 2.01528 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . In comparison, a common derivative like 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile introduces an additional amino group, increasing both molecular weight and the number of hydrogen bond donors/acceptors, which would significantly alter its lipophilicity and cell permeability profile.

Physicochemical properties Lipophilicity Drug-likeness

5-Cyano Group Enables Unique Synthetic Elaboration Not Possible with Unsubstituted Pyrimidines

The 5-cyano group in 2-Phenylpyrimidine-5-carbonitrile is a versatile functional handle. It can be converted into amides, amines, or heterocycles like thiazoles and tetrazoles, as exemplified in the synthesis of various pyrimidine-5-carbonitrile derivatives [1][2]. In contrast, the parent pyrimidine (C4H4N2) lacks this functional group, requiring de novo functionalization with lower regioselectivity. For instance, the reaction of a related 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile with halo compounds yields S-alkylated derivatives, showcasing the cyano group's utility in directing further modifications [3].

Synthetic chemistry Building block Functional group handle

Analytical Purity Specifications (95-97%) Meet Requirements for Most Discovery-Stage Research

Commercially available 2-Phenylpyrimidine-5-carbonitrile is typically supplied with a minimum purity specification of 95% (e.g., from Bidepharm and Enamine) to 97% (e.g., from Chemenu) . This level of purity is sufficient for most routine synthetic and biological screening applications in a discovery setting. In comparison, some advanced derivatives or clinical candidates may require purity exceeding 99% for in vivo studies, but for the core scaffold, 95-97% purity balances cost-effectiveness with reliable performance in the initial stages of research.

Analytical chemistry Quality control Procurement

Primary Research and Industrial Applications for 2-Phenylpyrimidine-5-carbonitrile


Hit Identification and Validation in PDE4-Focused Anti-inflammatory Programs

This compound can serve as a low-molecular-weight hit for developing novel PDE4 inhibitors. Its moderate IC50 of 700 nM provides a validated starting point for structure-based design, allowing medicinal chemists to rapidly explore SAR through diversification of the phenyl and pyrimidine rings. This is particularly relevant for developing treatments for inflammatory diseases like asthma and COPD [1].

Scaffold for Kinase Inhibitor Synthesis via 5-Cyano Group Elaboration

The 5-cyano group offers a direct entry into a variety of kinase inhibitor pharmacophores. Researchers can hydrolyze the nitrile to a primary amide, reduce it to an aminomethyl group, or employ it in cycloadditions to form heterocycles like tetrazoles. This enables the construction of focused libraries around the 2-phenylpyrimidine core for targeting kinases such as EGFR or VEGFR2 [2][3].

Physicochemical Property Optimization in CNS Drug Discovery

Given its favorable LogP (~2.0) and lack of hydrogen bond donors, 2-Phenylpyrimidine-5-carbonitrile represents an attractive starting scaffold for CNS drug discovery programs. Its physicochemical profile is consistent with good brain penetration, and medicinal chemists can use it as a core to build and optimize compounds for targets where CNS exposure is required .

Reference Standard for Analytical Method Development

With a well-defined structure and readily available commercial supply at 95-97% purity, this compound can be employed as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for monitoring reactions or quantifying related pyrimidine derivatives in complex mixtures .

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